molecular formula C10H19NO3 B153514 tert-Butyl methyl(3-oxobutyl)carbamate CAS No. 1447607-14-8

tert-Butyl methyl(3-oxobutyl)carbamate

Cat. No.: B153514
CAS No.: 1447607-14-8
M. Wt: 201.26 g/mol
InChI Key: XIYYCJHSYGWXMA-UHFFFAOYSA-N
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Description

tert-Butyl methyl(3-oxobutyl)carbamate is an organic compound with the molecular formula C10H19NO3. It is a colorless liquid with a distinctive odor and is soluble in organic solvents such as ethanol and ether, but insoluble in water . This compound is used as an important intermediate in organic synthesis[2][2].

Mechanism of Action

Target of Action

Tert-Butyl methyl(3-oxobutyl)carbamate is an organic compound

Biochemical Pathways

It’s known that the compound can be used as an important intermediate in organic synthesis , which suggests that it may interact with various biochemical pathways.

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances. For instance, it’s known that the compound is soluble in organic solvents like ethanol and ether, but insoluble in water . This suggests that its action may be influenced by the solvent environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl methyl(3-oxobutyl)carbamate is typically synthesized through the condensation reaction of tert-butyl carbamate with 3-oxobutanal[2][2]. The reaction conditions can be adjusted and optimized based on laboratory requirements. The general reaction involves mixing the reactants in an organic solvent and allowing the reaction to proceed at room temperature or under mild heating[2][2].

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product[2][2].

Chemical Reactions Analysis

Types of Reactions: tert-Butyl methyl(3-oxobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl methyl(3-oxobutyl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

tert-Butyl methyl(3-oxobutyl)carbamate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity, making it a valuable compound in various scientific and industrial applications.

Biological Activity

Tert-butyl methyl(3-oxobutyl)carbamate, a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H17NO3C_9H_{17}NO_3 with a molecular weight of approximately 185.24 g/mol. Its structure is characterized by a tert-butyl group attached to a carbamate functional group, which is known to influence its biological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : It has been shown to act as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive functions and memory retention .
  • Anti-inflammatory Effects : Studies have demonstrated that the compound can modulate inflammatory responses in astrocytes. Specifically, it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 when astrocytes are stimulated with amyloid beta (Aβ) peptides . This suggests potential neuroprotective effects against neurodegenerative diseases like Alzheimer's.
  • Antioxidant Properties : The compound has also shown promise in reducing oxidative stress markers in vitro. For example, it lowers malondialdehyde (MDA) levels in brain homogenates, indicating a protective effect against oxidative damage .

In Vitro Studies

A study published in Molecules investigated the protective effects of this compound on astrocytes exposed to Aβ1-42. The results indicated:

  • Reduction in Cell Death : The compound decreased astrocyte death by approximately 20% compared to controls exposed solely to Aβ1-42.
  • Cytokine Modulation : Treatment with the compound significantly reduced TNF-α levels, although not to a statistically significant degree compared to controls .

In Vivo Studies

In vivo experiments using rat models treated with scopolamine (a drug that induces cognitive impairment) revealed:

  • Moderate Protective Effects : While there was a noted decrease in β-secretase activity (an enzyme involved in amyloid precursor protein processing), the overall cognitive enhancement was less pronounced than that observed with standard treatments like galantamine.
  • Bioavailability Issues : Researchers attributed the limited efficacy to potential bioavailability issues within the brain .

Comparative Analysis of Biological Activity

CompoundMechanism of ActionIn Vitro EfficacyIn Vivo Efficacy
This compoundAChE inhibition, anti-inflammatoryModerateLimited
GalantamineAChE inhibitionHighHigh

Properties

IUPAC Name

tert-butyl N-methyl-N-(3-oxobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-8(12)6-7-11(5)9(13)14-10(2,3)4/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYYCJHSYGWXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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